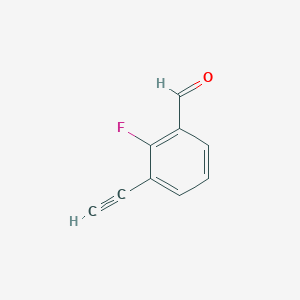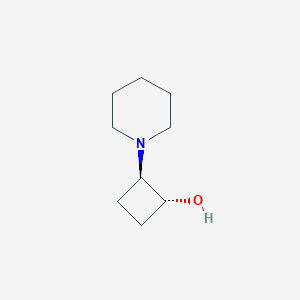![molecular formula C9H13Cl2N3 B1492500 [2-(7H-pirrolo[2,3-b]piridin-7-il)etil]amina dihidrocloruro CAS No. 1822672-63-8](/img/structure/B1492500.png)
[2-(7H-pirrolo[2,3-b]piridin-7-il)etil]amina dihidrocloruro
Descripción general
Descripción
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estructura química y propiedades
“[2-(7H-pirrolo[2,3-b]piridin-7-il)etil]amina dihidrocloruro” es un derivado de 1H-Pirrolo[2,3-b]piridina . La fórmula molecular de 1H-Pirrolo[2,3-b]piridina es C7H6N2, y tiene un peso molecular de 118.1359 . Este compuesto también se conoce por otros nombres como 1,7-Diazaindeno, 7-Aza-1-piridina, 7-Azaindol, 7H-Pirrolo[2,3-b]piridina, Pirrolo[2,3-b]piridina y 1,7-Dideazapurina .
Inhibidores del receptor del factor de crecimiento de fibroblastos
Los derivados de 1H-Pirrolo[2,3-b]piridina se han encontrado como potentes inhibidores de los receptores del factor de crecimiento de fibroblastos (FGFR) . Los FGFR desempeñan un papel esencial en varios tipos de tumores, y dirigirse a los FGFR representa una estrategia atractiva para la terapia del cáncer . Se ha informado de una serie de derivados de 1H-Pirrolo[2,3-b]piridina con potentes actividades contra FGFR1, 2 y 3 .
Tratamiento del cáncer de mama
Uno de los derivados de 1H-Pirrolo[2,3-b]piridina, el compuesto 4h, exhibió una potente actividad inhibitoria de FGFR y mostró efectos significativos en la inhibición de la proliferación de células de cáncer de mama 4T1 y la inducción de su apoptosis . También inhibió significativamente la migración e invasión de las células 4T1 .
Inhibidores de la producción de óxido nítrico
Aunque no está directamente relacionado con “this compound”, se ha encontrado que algunos compuestos relacionados con 7H-Pirrolo[2,3-b]piridina inhiben la producción de óxido nítrico . Esto podría ser potencialmente un área de interés para futuras investigaciones.
Inhibidores de la cinasa de Janus
Otra aplicación de los derivados de 1H-Pirrolo[2,3-b]piridina es como inhibidores de la cinasa de Janus (JAK) . Las JAK son una familia de cinasas de tirosina intracelulares no receptoras que transducen señales mediadas por citocinas a través de la vía JAK-STAT . Las anormalidades en esta vía contribuyen a diversas enfermedades, incluidos los cánceres y las enfermedades autoinmunitarias .
Mecanismo De Acción
Target of Action
The primary targets of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play essential roles in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has potent activities against fgfr1, 2, and 3
Result of Action
The result of the action of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Análisis Bioquímico
Biochemical Properties
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with enzymes such as FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of signaling cascades. This interaction is crucial in regulating cell proliferation, migration, and survival.
Cellular Effects
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, particularly breast cancer cells, by inducing apoptosis and reducing migration and invasion capabilities . The compound influences cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to alterations in gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride exerts its effects through specific binding interactions with FGFRs. By occupying the ATP-binding site, it inhibits the kinase activity of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to a decrease in the phosphorylation of key signaling molecules, ultimately affecting gene expression and cellular functions. Additionally, the compound may influence other signaling pathways, contributing to its broad-spectrum activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease with prolonged exposure to light or extreme pH conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on FGFRs for extended periods, although some degradation may occur over time. These findings are essential for optimizing experimental conditions and ensuring consistent results.
Dosage Effects in Animal Models
The effects of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and behavioral changes have been observed. These findings underscore the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
[2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is involved in several metabolic pathways, primarily those related to its role as an FGFR inhibitor. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body
Transport and Distribution
Within cells and tissues, [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity. The compound’s ability to penetrate cell membranes and reach its target sites is crucial for its effectiveness as a therapeutic agent.
Subcellular Localization
The subcellular localization of [2-(7H-pyrrolo[2,3-b]pyridin-7-yl)ethyl]amine dihydrochloride is primarily within the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, influencing its activity and function. Understanding these localization patterns is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-7-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c10-4-7-12-6-1-2-8-3-5-11-9(8)12;;/h1-3,5-6H,4,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONZZOOHAQIEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5-dichloro-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1492425.png)
![Diethyl (2S)-2-[(3-ethoxy-3-oxopropyl)amino]butanedioate](/img/structure/B1492427.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![(1S,2R)-2-[2-(3-methylphenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492430.png)
![trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1492431.png)


![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)
![pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1492437.png)
